molecular formula C12H12BrN3O4S B5183414 2-[(4-bromophenyl)sulfonyl-methylamino]-N-(1,2-oxazol-3-yl)acetamide

2-[(4-bromophenyl)sulfonyl-methylamino]-N-(1,2-oxazol-3-yl)acetamide

Cat. No.: B5183414
M. Wt: 374.21 g/mol
InChI Key: AVJHRMYEEAGZQJ-UHFFFAOYSA-N
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Description

2-[(4-bromophenyl)sulfonyl-methylamino]-N-(1,2-oxazol-3-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a bromophenyl group, a sulfonyl-methylamino linkage, and an oxazole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-bromophenyl)sulfonyl-methylamino]-N-(1,2-oxazol-3-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-bromobenzenesulfonyl chloride with methylamine to form 4-bromobenzenesulfonyl-methylamine. This intermediate is then reacted with 1,2-oxazole-3-carboxylic acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[(4-bromophenyl)sulfonyl-methylamino]-N-(1,2-oxazol-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-[(4-bromophenyl)sulfonyl-methylamino]-N-(1,2-oxazol-3-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-bromophenyl)sulfonyl-methylamino]-N-(1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets. The bromophenyl group may interact with hydrophobic pockets in proteins, while the sulfonyl-methylamino linkage can form hydrogen bonds with amino acid residues. The oxazole ring may participate in π-π stacking interactions, contributing to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromobenzenesulfonyl chloride
  • 1,2-oxazole-3-carboxylic acid
  • 4-bromophenylsulfonamide

Uniqueness

2-[(4-bromophenyl)sulfonyl-methylamino]-N-(1,2-oxazol-3-yl)acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a bromophenyl group and an oxazole ring makes it a versatile compound for various applications, distinguishing it from other similar molecules.

Properties

IUPAC Name

2-[(4-bromophenyl)sulfonyl-methylamino]-N-(1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O4S/c1-16(8-12(17)14-11-6-7-20-15-11)21(18,19)10-4-2-9(13)3-5-10/h2-7H,8H2,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJHRMYEEAGZQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=NOC=C1)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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